molecular formula C8H13IN4 B3211236 1-Amino-2-methyl-3-phenylguanidine hydroiodide CAS No. 1086225-97-9

1-Amino-2-methyl-3-phenylguanidine hydroiodide

Cat. No.: B3211236
CAS No.: 1086225-97-9
M. Wt: 292.12 g/mol
InChI Key: QRIWALOPROHDNO-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-3-phenylguanidine hydroiodide is a versatile small molecule scaffold with the molecular formula C8H13IN4 and a molecular weight of 292.12009 . This compound is known for its unique chemical structure, which includes an amino group, a methyl group, and a phenylguanidine moiety. It is commonly used in various scientific research applications due to its distinctive properties.

Chemical Reactions Analysis

1-Amino-2-methyl-3-phenylguanidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Amino-2-methyl-3-phenylguanidine hydroiodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-3-phenylguanidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-2-methyl-3-phenylguanidine hydroiodide can be compared with other similar compounds, such as:

  • 1-Amino-2-methyl-3-phenylguanidine hydrochloride
  • 1-Amino-2-methyl-3-phenylguanidine sulfate
  • 1-Amino-2-methyl-3-phenylguanidine nitrate

These compounds share similar chemical structures but differ in their counterions (hydroiodide, hydrochloride, sulfate, nitrate). The uniqueness of this compound lies in its specific counterion, which can influence its solubility, reactivity, and overall properties .

Properties

IUPAC Name

1-amino-2-methyl-3-phenylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.HI/c1-10-8(12-9)11-7-5-3-2-4-6-7;/h2-6H,9H2,1H3,(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIWALOPROHDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC=CC=C1)NN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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